Product packaging for 5-Chloro-4-iodo-2-nitropyridine(Cat. No.:)

5-Chloro-4-iodo-2-nitropyridine

Cat. No.: B13033871
M. Wt: 284.44 g/mol
InChI Key: AKGYTJOUKUMWKR-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-nitropyridine (CAS 1805666-99-2) is a nitropyridine derivative with a molecular formula of C5H2ClIN2O2 and a molecular weight of 284.44 g/mol . This compound is a solid chemical for research and development purposes. As a multifunctional heteroaromatic building block, it features both chlorine and iodine substituents, making it a versatile intermediate in synthetic organic chemistry, particularly for metal-catalyzed cross-coupling reactions and the preparation of more complex chemical entities . While specific applications for this exact compound are not extensively documented, its structural analogs, such as 5-Chloro-2-nitropyridine, are recognized as key intermediates in the synthesis of active pharmaceutical ingredients, suggesting its potential utility in similar pharmaceutical research and development pipelines . This product is intended for research purposes only and is not approved for human use or consumption. Researchers should handle this material with care, consulting the safety data sheet for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClIN2O2 B13033871 5-Chloro-4-iodo-2-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2ClIN2O2

Molecular Weight

284.44 g/mol

IUPAC Name

5-chloro-4-iodo-2-nitropyridine

InChI

InChI=1S/C5H2ClIN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H

InChI Key

AKGYTJOUKUMWKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Cl)I

Origin of Product

United States

The Significance of Halogenated Nitropyridine Architectures in Contemporary Chemical Research

Halogenated nitropyridine architectures are foundational building blocks in modern chemical research, largely due to the unique interplay of their constituent functional groups. The pyridine (B92270) ring itself is a key structural motif found in numerous natural products and pharmaceuticals. researchgate.netnih.gov The introduction of a nitro group, an electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, facilitating various chemical transformations. nih.gov

The presence of halogen atoms further enhances the synthetic utility of these molecules. Halogens can act as leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide array of other functional groups. nih.gov The differing reactivity of various halogens (e.g., chlorine vs. iodine) on the same pyridine core allows for regioselective modifications, a crucial aspect in the construction of complex molecules. The polarity of the carbon-halogen bond, which varies depending on the halogen, can also impact the physical properties of the molecule, such as solubility and bioavailability, a critical consideration in drug development. pressbooks.pub This combination of a pyridine scaffold, a directing nitro group, and versatile halogen substituents makes halogenated nitropyridines highly valuable intermediates in the synthesis of biologically active compounds and advanced materials. nih.govtecamgroup.com

Historical Context and Evolution of Synthetic Strategies for Nitropyridine Derivatives

The synthesis of nitropyridine derivatives has a rich history, with methods evolving from the early 20th century to the present day. researchgate.net Initial approaches often involved the direct nitration of pyridine (B92270) and its derivatives. researchgate.net However, these methods can sometimes suffer from a lack of regioselectivity and harsh reaction conditions. acs.org

Over time, more refined and controlled synthetic strategies have been developed. These include the oxidation of aminopyridines to their corresponding nitro compounds, a method that offers better control over the position of the nitro group. researchgate.netchemicalbook.comguidechem.com Another significant advancement has been the development of multi-component reactions and ring transformation methods, which allow for the construction of highly substituted pyridine rings from simpler acyclic precursors. acs.org For instance, a one-pot method involving the condensation of nitromethane (B149229) and a 2-halogenated acrylate (B77674) has been developed to produce 2-hydroxy-5-nitropyridine, which can then be chlorinated. google.com The use of organometallic reagents has also become a powerful tool for the specific functionalization of the pyridine ring. acs.org These evolving strategies have made a wider range of nitropyridine derivatives, including complex halogenated structures, more accessible for research and development. google.com

Research Impetus and Academic Relevance of 5 Chloro 4 Iodo 2 Nitropyridine

De Novo Synthetic Routes and Pathway Elucidation

De novo synthesis, which involves the construction of the target molecule from simpler, acyclic precursors or by significant modification of a basic pyridine scaffold, is a cornerstone for producing highly functionalized pyridines. These routes offer the flexibility to introduce substituents at desired positions by carefully sequencing reactions.

Multi-Step Approaches from Pyridine Precursors

A common and effective strategy for synthesizing this compound involves a multi-step sequence starting from a simpler, substituted pyridine. This approach leverages the directing effects of existing substituents to control the position of incoming functional groups. A plausible pathway originates from 2-amino-5-chloropyridine (B124133), a readily available starting material.

The synthesis of complex molecules like this compound relies heavily on a series of functional group interconversions. These transformations must be strategically planned to ensure compatibility with existing groups on the pyridine ring and to set up the desired regiochemistry for subsequent steps.

A key sequence often involves:

Oxidation/Nitration: The synthesis can begin with the oxidation of an amino group to a nitro group. For instance, 2-amino-5-chloropyridine can be oxidized to 5-chloro-2-nitropyridine. chemicalbook.comguidechem.com A common method for this transformation is the use of a mixture of hydrogen peroxide and concentrated sulfuric acid. guidechem.com

N-Oxide Formation: To activate the C4 position for subsequent functionalization, the pyridine nitrogen is often converted to an N-oxide. This is typically achieved by treating the nitropyridine with an oxidizing agent like hydrogen peroxide in acetic acid. google.com The N-oxide group is electron-donating through resonance, which activates the C4 position towards electrophilic attack.

Nitration of the N-oxide: The resulting N-oxide can then be nitrated at the C4 position. However, for the target compound, the goal is iodination at C4.

Reduction of the N-oxide: After the desired C4-substituent is in place, the N-oxide is typically reduced back to the pyridine.

Diazotization and Iodination: An alternative to direct iodination involves converting an amino group at the C4 position into a diazonium salt, which can then be displaced by an iodide source. A synthetic route for a related compound, 2-chloro-4-iodo-5-methylpyridine (B598715), involves the reduction of a nitro group at the C4 position to an amine, followed by diazotization and iodination. google.com

A potential pathway to the target compound could therefore involve starting with a precursor that allows for the sequential and regioselective introduction of the chloro, iodo, and nitro groups. For example, a process starting with 2-chloro-5-methylpyridine has been described for a similar compound, which involves nitration at the 4-position, reduction of the nitro group to an amine, followed by diazotization and subsequent iodination. google.com This highlights the importance of multi-step sequences involving nitration, reduction, and halogenation.

Achieving the correct arrangement of substituents on the pyridine ring is a central challenge. The electronic properties of the substituents and the pyridine nitrogen dictate the regioselectivity of electrophilic and nucleophilic reactions.

Nitration: The pyridine ring itself is deactivated towards electrophilic nitration, which typically requires harsh conditions and often leads to substitution at the 3-position. quimicaorganica.orgacs.org However, the presence of activating groups can direct the nitration to other positions. A powerful strategy to achieve 4-substitution is through the formation of a pyridine N-oxide. nih.gov The N-oxide electronically enriches the C4 position, facilitating electrophilic attack.

Halogenation: Direct halogenation of pyridine is also challenging and often lacks selectivity. chemrxiv.org For the synthesis of this compound, the chlorine at C5 and the iodine at C4 must be introduced with high regiocontrol. The synthesis of a related compound, 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, utilizes a directed metalation approach. In this method, 5-chloro-2-(trifluoromethyl)pyridine (B1590180) is treated with lithium diisopropylamide (LDA) at low temperatures, which directs lithiation to the C4 position. This is followed by quenching with iodine (I₂) to introduce the iodo group selectively at C4. chemicalbook.com This strategy could potentially be adapted for the synthesis of the target nitro-analogue.

Reaction StagePrecursorReagents and ConditionsProductPurpose
Oxidation2-Amino-5-chloropyridineH₂O₂ / H₂SO₄, 0°C to RT5-Chloro-2-nitropyridineIntroduction of the nitro group at C2. chemicalbook.comguidechem.com
Iodination via Directed Metalation5-Chloro-2-(trifluoromethyl)pyridine1. LDA, THF, -78°C; 2. I₂, THF, -78°C5-Chloro-4-iodo-2-(trifluoromethyl)pyridineDemonstrates selective C4 iodination. chemicalbook.com
Multi-step synthesis2-Chloro-5-methylpyridine1. HNO₃/H₂SO₄; 2. Fe/CH₃COOH; 3. NaNO₂/H₂SO₄ then NaI2-Chloro-4-iodo-5-methylpyridineA pathway involving nitration, reduction, and diazotization-iodination. google.com

Advanced Nitration Protocols for Pyridine Scaffolds

Given the difficulty of direct nitration on the electron-deficient pyridine ring, several advanced protocols have been developed. Classical methods using fuming nitric acid and sulfuric acid at high temperatures often result in low yields and poor regioselectivity. acs.org

Modern approaches offer milder conditions and improved selectivity:

Nitration using Trifluoroacetic Anhydride (B1165640): A mixture of nitric acid in trifluoroacetic anhydride can be an effective reagent for the 3-nitration of various pyridine derivatives, with yields ranging from 10-83%. rsc.org

Dearomatization-Rearomatization Strategy: A recent practical protocol for the meta-nitration (C3/C5) of pyridines involves a dearomatization-rearomatization strategy. This catalyst-free, one-pot process allows for the late-stage nitration of complex pyridine-containing molecules under mild, open-air conditions. acs.orgnih.gov

N-Oxide Mediated Nitration: As previously mentioned, converting the pyridine to its N-oxide is a highly effective strategy for directing nitration to the 4-position. nih.gov The N-oxide enhances the electron density at the C4 position, making it more susceptible to electrophilic attack by nitrating agents. Computational studies suggest that while the nitration of pyridine-N-oxide itself has a low activation energy, the strongly acidic medium required can lead to protonation, deactivating the ring. However, this method remains a key strategy for obtaining 4-nitropyridine (B72724) derivatives. rsc.org

Selective Iodination Strategies for Pyridine Nuclei

The introduction of iodine onto a pyridine ring can be accomplished through several methods, with the choice of strategy depending on the existing substituents and desired regiochemistry.

Electrophilic Iodination: Direct electrophilic iodination is generally difficult on an unsubstituted pyridine ring due to its electron-deficient nature. nih.gov However, the presence of activating groups can facilitate this reaction.

Iodination via Metalation: A highly effective and regioselective method is directed ortho-metalation followed by trapping with an iodine source. As seen in the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, using a strong base like LDA can deprotonate a specific position (C4), which is then quenched with I₂. chemicalbook.com This provides excellent control over the position of iodination.

Sandmeyer-type Reaction: An alternative route involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction with an iodide salt, such as potassium iodide or sodium iodide. This is a versatile method for introducing iodine, as demonstrated in the synthesis of 2-chloro-4-iodo-5-methylpyridine from the corresponding 4-amino precursor. google.com

Iodination MethodSubstrate TypeReagentsKey Feature
Directed Metalation-IodinationHalogenated Pyridine1. LDA; 2. I₂High regioselectivity at the position adjacent to the directing group. chemicalbook.com
Diazotization-IodinationAminopyridine1. NaNO₂/Acid; 2. NaI or KIConverts an amino group to an iodo group. google.com
Electrophilic IodinationActivated PyridineElectrophilic Iodine SourceRequires activating groups on the pyridine ring. nih.gov

Chemo- and Regioselective Transformations in Nitropyridine Synthesis

The concepts of chemoselectivity and regioselectivity are paramount in the synthesis of polysubstituted nitropyridines.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, during the reduction of a pyridine N-oxide that also contains a nitro group, the reducing agent must selectively act on the N-oxide without reducing the nitro group. The reduction of 2-chloro-4-nitropyridine (B32982) N-oxide with iron powder in acetic acid to yield 2-chloro-4-aminopyridine demonstrates a reaction where both the N-oxide and the nitro group are reduced. google.com Careful selection of reagents is crucial to achieve selective transformations. Catalytic transfer hydrogenation is a method noted for its high selectivity in reducing nitro groups and carbonyls. researchgate.net

Regioselectivity is the control of the position of reaction on the pyridine ring. As discussed extensively, the regioselectivity of nitration and halogenation is governed by the electronic effects of the substituents already present on the ring. nih.govchemrxiv.org The use of N-oxides to direct electrophiles to the C4 position is a classic example of regiochemical control. nih.gov Similarly, directed metalation provides a powerful tool for achieving regioselectivity that might be difficult to obtain through standard electrophilic substitution reactions. chemicalbook.com The interplay between different functional groups and their directing effects must be carefully considered when planning a synthetic route to a molecule like this compound to ensure the correct isomer is formed.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of halogenated nitropyridines often involves harsh reagents and generates significant waste. In contrast, modern approaches prioritize the use of catalysts, minimize or eliminate hazardous solvents, and leverage advanced manufacturing technologies like continuous flow chemistry to improve efficiency and safety.

Catalysis-Driven Synthetic Pathways

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy and lower energy consumption. For the synthesis of this compound, catalytic methods can be applied at various stages, from the reduction of nitro groups in precursor molecules to the introduction of the iodine atom.

One potential catalytic route involves the reduction of a nitropyridine precursor using metallic catalysts. For instance, in the synthesis of a related compound, 2-chloro-4-iodo-5-methylpyridine, metallic reducing agents like iron powder or palladium on carbon have been utilized for the reduction of a nitro group to an amine, which is then converted to the iodo-substituent via a Sandmeyer-type reaction. google.com This approach avoids the use of stoichiometric and often more hazardous reducing agents.

Furthermore, greener catalytic methods for the direct iodination of aromatic rings are being developed. While traditional electrophilic iodination often requires strong oxidizing agents, newer systems employ catalysts that can activate molecular iodine under milder conditions. Research on the iodination of pyrimidine (B1678525) derivatives, for example, has shown the efficacy of using catalytic amounts of silver nitrate (B79036) (AgNO₃) with iodine in solvent-free conditions, achieving high yields in short reaction times. mdpi.comnih.gov Another promising green alternative is the use of hydrogen peroxide (H₂O₂) as a clean oxidant in conjunction with iodine. mdpi.com

Table 1: Comparison of Catalytic Iodination Methods

Catalyst SystemSubstrate ClassKey Advantages
Fe powderNitropyridine derivativeReadily available, low cost
Pd/CNitropyridine derivativeHigh efficiency, catalytic amounts
AgNO₃ / I₂Pyrimidine derivativesSolvent-free, short reaction time, high yield mdpi.comnih.gov
H₂O₂ / I₂Aryl methoxy (B1213986) ketonesEnvironmentally benign oxidant mdpi.com

Solvent-Minimizing and Aqueous-Phase Reaction Systems

The reduction or replacement of volatile organic solvents (VOCs) is a key goal of green chemistry. For the synthesis of this compound, several strategies can be employed to minimize solvent use.

One such strategy is mechanochemistry, or solid-state synthesis, which involves the grinding of reactants together without the need for a solvent. This technique has been successfully applied to the iodination of pyrimidine derivatives, demonstrating that the reaction can proceed efficiently in the absence of a bulk solvent medium. mdpi.comnih.govsemanticscholar.org This approach not only reduces solvent waste but can also lead to shorter reaction times and different product selectivities.

Another approach is the use of water as a green solvent. While organic substrates often have low solubility in water, the development of water-tolerant catalytic systems is expanding the scope of aqueous-phase synthesis. For instance, the iodination of terminal alkynes has been achieved using iodine in water, highlighting the potential for greener solvent choices in halogenation reactions. mdpi.com A patent for the preparation of 2-chloro-4-iodo-5-methylpyridine also describes the use of water and a water/acetone mixture as a solvent for the diazotization and iodination steps. google.com

Table 2: Solvent-Minimizing and Aqueous-Phase Iodination Approaches

MethodKey PrincipleExample Application
MechanochemistrySolvent-free reactionIodination of pyrimidines with I₂/AgNO₃ mdpi.comnih.gov
Aqueous-Phase SynthesisUse of water as a solventIodination of terminal alkynes with I₂ in water mdpi.com

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and potential for scalability. The application of continuous flow technology to the synthesis of this compound or its precursors could significantly improve the sustainability of its production.

For example, the synthesis of pyridinium (B92312) salts has been successfully demonstrated in a continuous flow setup, showcasing the feasibility of applying this technology to pyridine chemistry. nih.govescholarship.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities, minimizing the need for extensive purification steps. The nitration of aromatic compounds, a key step in the synthesis of the target molecule, is particularly well-suited for continuous flow, as the exothermic nature of the reaction can be managed more effectively and safely in a microreactor.

By integrating catalytic processes and greener solvent systems within a continuous flow platform, a highly efficient and sustainable manufacturing process for this compound can be envisioned. This would represent a significant step forward in the environmentally responsible production of this important chemical intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound. This is due to the electron-deficient nature of the pyridine ring, which is significantly enhanced by the presence of the nitro group.

In SNAr reactions involving dihalogenated pyridines, the identity of the leaving group is a critical factor in determining the reaction's regioselectivity. Generally, the rate of displacement of halogens in SNAr reactions follows the order F > Cl > Br > I. However, the stability of the C-X bond and steric factors can also influence the outcome. In the case of this compound, the chlorine atom is at the 5-position, while the iodine atom is at the 4-position. The nitro group at the 2-position activates the ring for nucleophilic attack, particularly at the positions ortho and para to it (positions 3 and 4).

Research has shown that in related dihalopyridine systems, there can be competitive displacement. For instance, in reactions with certain nucleophiles, the halogen at the 4-position is preferentially displaced. This is attributed to the strong activation by the para-nitro group. However, the greater polarizability and weaker carbon-iodine bond can make iodine a better leaving group under certain conditions, despite the general trend. The specific reaction conditions and the nature of the nucleophile play a crucial role in determining which halogen is displaced.

Table 1: Factors Influencing Halogen Displacement in SNAr Reactions

FactorInfluence on Chlorine DisplacementInfluence on Iodine Displacement
Bond Strength Stronger C-Cl bond generally makes it a poorer leaving group compared to iodine.Weaker C-I bond generally makes it a better leaving group.
Electronegativity Higher electronegativity can increase the electrophilicity of the attached carbon.Lower electronegativity can decrease the electrophilicity of the attached carbon.
Position on Ring The chlorine at position 5 is meta to the nitro group, receiving less activation.The iodine at position 4 is para to the nitro group, receiving strong activation for nucleophilic attack.
Nucleophile The nature and steric bulk of the incoming nucleophile can favor attack at one position over the other.The nature and steric bulk of the incoming nucleophile can favor attack at one position over the other.

The nitro group (-NO2) is a powerful electron-withdrawing group, and its presence at the 2-position of the pyridine ring is pivotal to the reactivity of this compound in SNAr reactions. nih.gov The nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution.

This activation occurs through two primary mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the pyridine ring through the sigma bond network. This makes the ring carbons more electrophilic and susceptible to attack by nucleophiles.

Resonance Effect: The nitro group can delocalize the negative charge of the Meisenheimer complex, the intermediate formed during an SNAr reaction. When the nucleophile attacks the ring, a negative charge develops, which can be stabilized by resonance structures involving the nitro group. This stabilization is most effective when the attack occurs at the positions ortho and para to the nitro group.

In this compound, the iodine atom is at the 4-position (para to the nitro group), making this position highly activated for nucleophilic attack. The chlorine atom at the 5-position (meta to the nitro group) is less activated. Consequently, nucleophilic attack is regioselectively directed towards the 4-position, leading to the displacement of the iodine atom. nih.gov

Table 2: Influence of Nitro Group on SNAr

Position of AttackRelationship to Nitro GroupActivation LevelExpected Outcome
Position 4 ParaHighPreferential displacement of the iodine atom.
Position 5 MetaLowDisplacement of the chlorine atom is less favorable.

Reductive Transformations of the Nitro Group in this compound

The nitro group in this compound can be chemically reduced to an amino group (-NH2), providing a key synthetic handle for further functionalization.

A significant challenge in the reduction of the nitro group in this compound is the potential for simultaneous dehalogenation. Therefore, chemoselective reduction methods are required to preserve the chloro and iodo substituents. Several reagents and conditions have been developed for the selective reduction of aromatic nitro groups in the presence of halogens. rsc.orgdavidpublisher.com

Common methods for the selective reduction of nitro groups include:

Metal-based reagents: Iron powder in acetic acid or tin(II) chloride (SnCl2) in hydrochloric acid are classic reagents for nitro group reduction. commonorganicchemistry.comgoogle.com These conditions are often mild enough to avoid significant dehalogenation.

Catalytic Hydrogenation: While catalytic hydrogenation with reagents like palladium on carbon (Pd/C) is highly effective for nitro reduction, it can also lead to the cleavage of carbon-halogen bonds. commonorganicchemistry.com The use of specific catalysts or catalyst poisons can sometimes mitigate this side reaction. For instance, Raney nickel is often used for substrates where dehalogenation is a concern. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can also be used for selective reductions. davidpublisher.com

The successful synthesis of 5-chloro-4-iodo-pyridin-2-amine from this compound relies on the careful choice of reducing agent and reaction conditions to achieve high yield and selectivity. bldpharm.com

Table 3: Common Reagents for Selective Nitro Group Reduction

ReagentTypical ConditionsAdvantagesPotential Drawbacks
Fe / Acetic Acid Heating in acetic acidCost-effective and often selective. google.comRequires acidic conditions, which may not be suitable for all substrates.
SnCl2 / HCl Room temperature or gentle heating in HClMild and effective for many substrates. commonorganicchemistry.comProduces tin-based byproducts that can complicate purification.
Raney Nickel / H2 Hydrogen gas pressureCan be selective for nitro groups over halogens. commonorganicchemistry.comRequires specialized hydrogenation equipment.
Sodium Sulfide (Na2S) Aqueous or alcoholic solutionCan be selective, especially when other reducible groups are present. commonorganicchemistry.comMay not be effective for all substrates.

The synthesis of 5-chloro-4-iodo-pyridin-2-amine opens up a wide array of possibilities for further molecular elaboration. The amino group is a versatile functional group that can participate in a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Common derivatization reactions of the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -Br, -Cl).

Coupling Reactions: The amino group can direct ortho-lithiation or participate in various palladium-catalyzed cross-coupling reactions.

These derivatization strategies are instrumental in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, starting from the 5-chloro-4-iodo-pyridin-2-amine scaffold. crescentchemical.com

Electrophilic Aromatic Substitution (EAS) Potentials

The potential for electrophilic aromatic substitution (EAS) on the this compound ring is significantly limited. The pyridine ring itself is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. This deactivation is further intensified by the presence of three electron-withdrawing groups: the nitro group and the two halogen atoms.

The nitro group is a very strong deactivating group for EAS, and the halogens are also deactivating. The combined effect of these substituents makes the pyridine ring extremely electron-poor and thus highly resistant to attack by electrophiles. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are generally not feasible on this substrate under normal conditions. Any attempt to force such a reaction would likely require extremely harsh conditions, which could lead to decomposition of the starting material. Therefore, the synthetic utility of this compound is primarily derived from its reactivity in nucleophilic substitution and reductive transformations, rather than electrophilic substitution. crescentchemical.com

Mechanistic Insights and Reactivity Profiles of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the mechanistic insights and reactivity profiles of the chemical compound This compound . Consequently, the generation of a detailed article focusing on the specific areas of transition-metal-catalyzed cross-coupling reactions and reaction kinetics, as requested, cannot be fulfilled at this time due to the absence of foundational research data.

Extensive searches for this compound, including variations in isomer nomenclature such as 4-Chloro-5-iodo-2-nitropyridine , did not yield specific studies on its participation in cross-coupling reactions or any analysis of the kinetic and thermodynamic properties of its derivatives. While general information on related compounds like 2-chloro-5-nitropyridine (B43025) and the methodologies of Suzuki, Sonogashira, and Buchwald-Hartwig reactions are available, applying this information to the specific, multi-substituted compound without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy.

The reactivity of halogenated and nitrated pyridine rings is a subject of considerable interest in synthetic chemistry. The positions of the chloro, iodo, and nitro groups on the pyridine ring create a unique electronic and steric environment. Typically, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy. The electron-withdrawing nature of the nitro group further influences the reactivity of the halide leaving groups. However, without specific experimental studies on this compound, any discussion of its reactivity in the requested contexts would remain hypothetical.

Researchers seeking to utilize this compound would likely need to conduct initial screening experiments to determine optimal conditions for various transition-metal-catalyzed cross-coupling reactions and perform kinetic studies to understand the reaction mechanisms and thermodynamic parameters.

Advanced Spectroscopic Characterization and Structural Investigations of 5 Chloro 4 Iodo 2 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

¹³C NMR for Carbon Skeleton Analysis

Without the foundational FT-IR, Raman, and NMR data, a scientifically accurate and informative article adhering to the provided structure is not possible.

Multi-Dimensional NMR Techniques for Complex Assignment

Information not available.

X-ray Crystallography for Solid-State Structural Elucidation

Information not available.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Information not available.

Conformational Analysis and Torsional Strain in the Pyridine (B92270) Ring

Information not available.

Computational Chemistry and Theoretical Modelling of 5 Chloro 4 Iodo 2 Nitropyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can elucidate the fundamental properties of 5-Chloro-4-iodo-2-nitropyridine by modeling its electron density.

A fundamental step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods would be used to calculate bond lengths, bond angles, and dihedral angles.

While specific optimized parameters for this compound are not present in the available literature, data for the related molecule 2-chloro-5-nitropyridine (B43025) has been calculated. researchgate.net These calculations, often performed using basis sets like 6-311++G(d,p), provide a foundational understanding of the molecule's structure. For instance, in 2-chloro-5-nitropyridine, the pyridine (B92270) ring is essentially planar, a characteristic that would also be expected for this compound. researchgate.net

Illustrative Data: Calculated Geometrical Parameters for a Related Compound The following table shows theoretical data for 2-chloro-5-nitropyridine and is for illustrative purposes only.

ParameterBond/AngleCalculated Value
Bond LengthC1-Cl11.74 Å
C1-N11.325 Å
C4-N21.455 Å
Bond AngleC5-N1-C1116.7°
O1-N2-O2124.1°
Dihedral AngleC5-N1-C1-Cl1-179.2°
O2-N2-C4-C311.9°

Data sourced from crystallographic studies of 2-chloro-5-nitropyridine and is intended to be representative. researchgate.net

Energetic calculations would further quantify the molecule's stability, providing values for total energy, heat of formation, and Gibbs free energy.

DFT is highly effective in predicting various spectroscopic properties. By calculating vibrational frequencies, one can simulate the Infrared (IR) and Raman spectra of this compound. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks. For example, calculations on 2-chloro-5-nitropyridine have assigned the C-N stretching vibration to a band around 1275 cm⁻¹ in the FT-Raman spectrum. chemicalbook.com

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to UV-Visible absorption spectra. These calculations help identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* or n → π* transitions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. chemicalbook.com A large gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. chemicalbook.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. chemicalbook.com

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack. For halogenated heterocycles, the location of the LUMO lobes is particularly important for predicting reactivity in nucleophilic substitution reactions. researchgate.net While specific values for this compound are unavailable, studies on similar compounds illustrate that the presence of electron-withdrawing groups like nitro and halogen atoms significantly influences the energies of these orbitals.

Illustrative Data: Frontier Orbital Energies for a Related System The following table contains representative data and is for illustrative purposes.

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-7.5 eVElectron-donating capability
LUMO-2.0 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.5 eVIndicator of chemical stability

DFT calculations are instrumental in mapping out reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed potential energy surface for a given reaction. This allows for the determination of activation energies, which are critical for understanding reaction rates.

For this compound, this could involve modeling its synthesis or its reactions with other reagents. The process involves locating the transition state structure, which is a first-order saddle point on the energy surface. Frequency calculations are then performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier orbitals, a variety of quantum chemical descriptors can be derived to predict reactivity. chemicalbook.com These global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity.

Key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): (I - A) / 2. It measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): 1 / (2η). It is the reciprocal of hardness and indicates a higher propensity to react. chemicalbook.com

Electrophilicity Index (ω): χ² / (2η). It quantifies the ability of a molecule to accept electrons.

These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related compounds.

In Silico Approaches for Reaction Pathway Prediction and Optimization

Beyond analyzing a single molecule, computational chemistry offers in silico methods to predict and optimize entire reaction pathways. These approaches can screen various potential reactants, catalysts, and reaction conditions to identify the most efficient route to a target molecule like this compound.

This can involve automated reaction path searching algorithms that explore the potential energy surface to find low-energy pathways between reactants and products. Such methods can uncover novel reaction mechanisms and help in optimizing conditions (e.g., temperature, solvent) to maximize yield and minimize byproducts, thereby guiding experimental synthesis efforts in a more targeted and efficient manner.

Academic and Industrial Applications of 5 Chloro 4 Iodo 2 Nitropyridine in Advanced Synthesis

Strategic Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, the utility of a building block is determined by its ability to introduce specific functionalities in a controlled manner. 5-Chloro-4-iodo-2-nitropyridine is a prime example of such a strategic synthon. The pyridine (B92270) ring is a common motif in many biologically active compounds, and this particular derivative offers multiple, orthogonally reactive sites.

The key to its strategic value lies in the differential reactivity of the C-I and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under standard conditions for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference enables chemists to perform a selective coupling reaction at the C-4 position while leaving the C-5 chloro substituent intact for a subsequent, different transformation.

Furthermore, the 2-nitro group is a powerful electron-withdrawing group. This electronic feature activates the pyridine ring, particularly the positions ortho and para to it, for nucleophilic aromatic substitution (SNAr). While the C-4 position is activated, the presence of the highly labile iodine atom makes cross-coupling the more typical reaction at this site. The C-5 chloro substituent, however, can undergo SNAr with various nucleophiles, a reaction that is often complementary to the cross-coupling at C-4. This dual reactivity allows for a programmed, step-wise introduction of diverse molecular fragments onto the pyridine scaffold.

Precursor for Advanced Heterocyclic Ring Systems

Polycyclic and fused heterocyclic systems are cornerstones of modern pharmaceuticals and materials science. This compound serves as an excellent starting material for the construction of such advanced ring systems. The nitro group at the C-2 position is the key functionality for this application.

A common synthetic strategy involves the chemical reduction of the nitro group to an amine, yielding 5-chloro-4-iodopyridin-2-amine. This newly formed amino group, being adjacent to a ring nitrogen, can participate in a variety of cyclization reactions. For instance, condensation with α-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) rings, resulting in a pteridine-like core. Similarly, reaction with appropriate reagents can yield fused imidazole (B134444) (imidazo[4,5-b]pyridine), triazole, or thiazole (B1198619) ring systems.

The ability to first perform cross-coupling at the C-4 iodo position and then execute the nitro-reduction-cyclization sequence allows for the synthesis of highly complex, multi-substituted fused heterocycles that would be difficult to access through other synthetic routes.

Research in Medicinal Chemistry through Scaffold Derivatization

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs. mdpi.com The derivatization of this core structure is a proven strategy for the discovery of new therapeutic agents. This compound is an ideal starting point for creating libraries of novel compounds for biological screening.

The potential for creating diverse derivatives from this single scaffold is extensive. By employing various cross-coupling reactions at the C-4 iodo position, a wide array of substituents (aryl, heteroaryl, alkyl, alkynyl, etc.) can be introduced. Subsequently, nucleophilic substitution at the C-5 chloro position or reduction of the C-2 nitro group followed by its derivatization can generate a three-dimensional matrix of novel compounds. This approach is highly valuable in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity. Nitropyridine compounds have been investigated for a range of activities, including their potential as inhibitors for enzymes relevant to cancer therapy and as antimalarial agents. mdpi.com

Table 1: Potential Derivatization Reactions of this compound

PositionReaction TypeReagents/CatalystsPotential New Substituent
C-4Suzuki CouplingR-B(OH)₂, Pd catalyst, BaseAryl, Heteroaryl
C-4Sonogashira CouplingTerminal Alkyne, Pd/Cu catalyst, BaseAlkynyl
C-4Heck CouplingAlkene, Pd catalyst, BaseAlkenyl
C-4Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino
C-5Nucleophilic Aromatic Substitution (SNAr)Alcohols, Amines, ThiolsAlkoxy, Amino, Thioether
C-2ReductionFe/HCl, H₂/Pd, etc.Amino (-NH₂)

Beyond its use in discovery chemistry, this compound is a precursor for key pharmaceutical intermediates. Many modern drugs contain highly substituted pyridine rings. A related compound, 2-chloro-4-iodo-5-methylpyridine (B598715), has been identified as a crucial intermediate in the synthesis of protein kinase ERK2 inhibitors. google.com This highlights the industrial relevance of the chloro-iodo substitution pattern on a pyridine ring for creating complex drug molecules. google.com The 2-nitro analogue offers an additional synthetic handle, allowing the nitro group to be carried through multiple synthetic steps before being reduced to an amine for a final key transformation, a common strategy in multi-step pharmaceutical synthesis. mdpi.com

Applications in Agrochemical Design and Synthesis

The principles that make substituted pyridines valuable in pharmaceuticals also apply to agrochemical research. nih.gov Pyridine-based compounds are integral to modern agriculture, functioning as fungicides, herbicides, and insecticides. nih.govresearchgate.net The discovery of new agrochemicals is driven by the need for higher efficacy, greater selectivity, and improved environmental profiles. researchgate.net

This compound represents an advanced precursor for the next generation of agrochemicals. The ability to systematically and selectively modify the C-4 and C-5 positions allows for the fine-tuning of a molecule's biological activity against specific pests or weeds while minimizing its effect on non-target organisms. The synthetic versatility of this building block enables the exploration of a wide chemical space around the pyridine core, which is essential for identifying new lead compounds in the agrochemical discovery pipeline. nih.govdissertationtopic.net

Contributions to Materials Science Research

The utility of this compound in materials science is an emerging area of interest, primarily leveraging the compound's reactive sites for the synthesis of novel functionalized materials. The presence of both chloro and iodo substituents, along with a nitro group, on the pyridine ring provides a versatile platform for a variety of chemical transformations.

Synthesis of Functionalized Materials

While specific research detailing the direct use of this compound in the synthesis of functionalized materials is limited, its structural motifs are found in precursors for advanced materials. The core structure is a substituted pyridine, a key component in many functional materials due to its electronic properties and coordination capabilities.

The synthesis of related compounds, such as 2-chloro-4-iodo-5-methylpyridine, has been documented in patent literature, where it serves as an intermediate in the preparation of complex molecules. For instance, a patented method outlines the synthesis of 2-chloro-4-iodo-5-methylpyridine from 2-chloro-5-methylpyridine (B98176) through a multi-step process involving nitration, reduction, diazotization, and iodination. google.com This highlights the role of such halogenated nitropyridines as versatile building blocks. The distinct reactivity of the iodo and chloro groups allows for sequential, site-selective cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the introduction of various organic moieties, leading to the creation of conjugated polymers or molecular components for organic light-emitting diodes (OLEDs) or other electronic materials.

The nitro group offers another point of modification. Its reduction to an amine group would provide a site for amidation or imine formation, allowing for the attachment of the pyridine core to other molecular systems or polymer backbones, thereby imparting specific functions to the resulting material.

Development of Heterogeneous Catalysts

The application of this compound in the development of heterogeneous catalysts is not yet extensively documented in publicly available research. However, the fundamental structure of the compound suggests its potential as a ligand precursor for immobilization on solid supports.

Pyridine-based ligands are widely used in catalysis. By anchoring a derivative of this compound onto a solid support like silica, alumina, or a polymer resin, a heterogeneous catalyst could be developed. The functional groups would allow for covalent attachment to the support material. Subsequent coordination with a catalytically active metal center could yield a robust and recyclable catalyst for various organic transformations. The electronic properties of the substituted pyridine ring could also influence the activity and selectivity of the metallic center.

Utility in Radiochemistry for Probe Synthesis

Currently, there is a lack of specific published research demonstrating the direct application of this compound in radiochemistry for the synthesis of imaging probes. The utility of a compound in this field typically relies on its ability to be labeled with a positron-emitting radionuclide (e.g., ¹⁸F, ¹¹C) or a gamma-emitting radionuclide (e.g., ¹²³I, ⁹⁹ᵐTc) for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging, respectively.

While direct applications are not documented, the structure of this compound offers potential avenues for radiolabeling. The aryl iodide moiety could serve as a precursor for radioiodination (e.g., with ¹²³I, ¹²⁴I, or ¹³¹I) via an iododestannylation or other substitution reactions. Furthermore, the chloro or nitro groups could potentially be displaced by nucleophilic radiofluorination with [¹⁸F]fluoride, a common method for synthesizing PET probes. The development of such a radiolabeled probe would, however, require significant research to optimize labeling conditions and evaluate its biological properties.

Emerging Research Directions and Future Challenges for 5 Chloro 4 Iodo 2 Nitropyridine

Innovations in Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles has spurred the development of more sustainable and atom-economical methods for synthesizing pyridine (B92270) derivatives. Traditional methods often involve harsh reaction conditions and generate significant waste. acs.org Current research focuses on creating synthetic pathways that are not only efficient but also environmentally benign.

One promising approach involves the use of heterogeneous catalysis, where the catalyst is in a different phase from the reactants. numberanalytics.com This method offers significant advantages, including catalyst recyclability and easier product separation, which contribute to a more sustainable process. For instance, zeolite-based catalysts have been successfully employed for the synthesis of various pyridine derivatives through alkylation and acylation reactions. numberanalytics.com

Another area of innovation is the development of one-pot synthesis methods. A notable example is a method for preparing 2-chloro-5-nitropyridine (B43025) with high yield by using a 2-halogenated acrylate (B77674) as the starting material. This process involves sequential condensation with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to form 2-hydroxy-5-nitropyridine, which is then chlorinated. google.com This approach avoids nitration reactions, reducing wastewater and improving safety. google.com The use of inexpensive and readily available raw materials further enhances its appeal for industrial applications. google.com

The table below summarizes key aspects of innovative synthetic routes for related pyridine compounds, highlighting the trend towards more sustainable practices.

FeatureDescriptionReference
Catalysis Use of recyclable heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs). numberanalytics.com
Reaction Type One-pot multicomponent reactions to increase efficiency and reduce waste. acs.orggoogle.com
Starting Materials Utilization of readily available and less hazardous starting materials. google.com
Process Avoidance of harsh reaction conditions and toxic reagents, such as in nitration-free pathways. google.com

Discovery of Unprecedented Reactivity Modes

Recent research has uncovered novel reactivity modes for pyridine derivatives, expanding their synthetic utility. Metal-mediated in situ reactions have revealed unexpected transformations of heterocyclic compounds. For example, the reaction of a di[4-(pyridin-2-yl)pyrimidinyl]disulfide with different metal salts and solvents led to four distinct and unprecedented in situ reactions, including S-S bond cleavage, C-S bond scission followed by oxygen substitution, and selective single C-S bond rupture. rsc.org These discoveries open up new avenues for creating complex molecular architectures from relatively simple starting materials.

Electrocatalysis and photocatalysis are also emerging as powerful tools for pyridine synthesis, offering mild reaction conditions and high selectivity. numberanalytics.com Visible-light photocatalysis, for instance, has been used to synthesize pyridine derivatives through radical-mediated pathways. numberanalytics.com Electrocatalytic hydrogenation of pyridines to piperidines has been achieved with high efficiency using an AEM electrolyzer and a Rh/KB catalyst. In situ measurements confirmed that the active Rh(0) surface is generated under electrolytic conditions, driving the hydrogenation process. acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. researchgate.netyoutube.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the feasibility of new transformations. youtube.com

For instance, ML models have been developed to predict the adsorption capacity of pyridine-based polymers, aiding in the design of high-efficiency adsorbents for environmental remediation. acs.org By screening virtual libraries of compounds, researchers can identify promising candidates for synthesis and experimental testing. acs.org This ML-assisted approach represents a paradigm shift in materials discovery, moving from trial-and-error methods to a more predictive and efficient process. acs.orgrsc.org

In another application, AI has been used to design and synthesize novel pyridine derivatives with potential antidiabetic and anticancer activities. nih.gov By integrating the core structures of FDA-approved drugs, researchers were able to create new compounds and evaluate their biological activities, demonstrating the power of AI in drug discovery. nih.gov

Application AreaAI/ML ContributionKey OutcomeReference
Materials Science Predicts adsorption capacity of pyridine-based polymers.Design of high-efficiency adsorbents. acs.org
Drug Discovery Designs novel pyridine derivatives with desired biological activities.Identification of new antidiabetic and anticancer agents. nih.gov
Reaction Prediction Predicts the yield of condensation reactions.Development of a web application for yield prediction. researchgate.net

Development of Advanced Spectroscopic and In Situ Monitoring Techniques

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms and optimizing conditions. Advanced spectroscopic techniques are providing unprecedented insights into the dynamics of pyridine reactions.

In situ Raman spectroscopy has been used to monitor the [2+2] cycloaddition of pyridine-substituted olefins induced by a visible laser. nih.govresearchgate.net This technique allows for the simultaneous induction and monitoring of the reaction, revealing how factors like laser power and wavelength influence the reaction kinetics. nih.gov Similarly, UV-visible spectroscopy has been employed to monitor the synthesis of 4-(pyrrol-1-yl)pyridine, ensuring the reaction proceeds cleanly without the formation of unwanted side products. acs.org

These in situ monitoring techniques provide a wealth of data that can be used to refine reaction conditions and improve yields. They are essential tools for developing more robust and efficient synthetic protocols.

Multicomponent Reactions and Cascade Processes Involving 5-Chloro-4-iodo-2-nitropyridine

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Cascade processes, involving a series of intramolecular reactions, also offer a powerful strategy for building molecular complexity.

The development of MCRs for the synthesis of highly substituted pyridines is an active area of research. For example, a copper-catalyzed three-component reaction has been used for the efficient construction of polycyclic tetrahydrocarbazoles. nih.gov More recently, a sustainable synthesis of 2,4,6-trisubstituted pyridines has been achieved using a PET@UiO-66 vial as a recyclable catalyst in a multicomponent reaction. acs.org

While specific examples involving this compound in complex MCRs or cascade reactions are not yet widely reported in the literature, its difunctional nature with two distinct halogen atoms and a nitro group makes it an ideal candidate for such transformations. The chloro and iodo groups can be selectively functionalized through various cross-coupling reactions, and the nitro group can participate in a range of reductive or cycloaddition reactions. The potential for developing novel MCRs and cascade processes with this versatile building block is a significant area for future exploration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.